2-{[4-(3,4-dimethylphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}-N-(2-fluorophenyl)acetamide
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Overview
Description
2-{[4-(3,4-dimethylphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}-N-(2-fluorophenyl)acetamide is a complex organic compound with potential applications in various fields of research and industry. This compound is characterized by its unique molecular structure, which includes a pyrazinone core, a dimethylphenyl group, and a fluorophenylacetamide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-(3,4-dimethylphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}-N-(2-fluorophenyl)acetamide typically involves multiple steps, starting with the preparation of the pyrazinone core. The reaction conditions often require the use of specific reagents and catalysts to ensure the desired product is obtained with high purity and yield. For example, the synthesis might involve the use of dimethylphenyl derivatives, pyrazinone precursors, and fluorophenylacetamide under controlled temperature and pressure conditions.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods to accommodate larger quantities. This process would require optimization of reaction conditions, such as temperature, pressure, and reaction time, to ensure consistent quality and yield. Additionally, industrial production might involve the use of continuous flow reactors and other advanced technologies to enhance efficiency and reduce costs.
Chemical Reactions Analysis
Types of Reactions
2-{[4-(3,4-dimethylphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}-N-(2-fluorophenyl)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halogens). The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to ensure the desired products are obtained .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions might yield oxidized derivatives, while reduction reactions could produce reduced forms of the compound. Substitution reactions could result in the formation of new derivatives with different functional groups .
Scientific Research Applications
Chemistry: This compound can be used as a building block for the synthesis of more complex molecules, making it valuable in organic synthesis and medicinal chemistry.
Biology: It may be used in biological studies to investigate its effects on various biological pathways and processes.
Medicine: The compound could have potential therapeutic applications, such as in the development of new drugs or treatments for various diseases.
Industry: It may be used in the production of specialty chemicals or materials with unique properties.
Mechanism of Action
The mechanism of action of 2-{[4-(3,4-dimethylphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}-N-(2-fluorophenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved would depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-[4-(3,4-dimethylphenyl)-3-oxopyrazin-2-yl]sulfanyl-N-(4-methylphenyl)acetamide: This compound has a similar structure but with a methyl group instead of a fluorophenyl group.
2-[4-(3,4-dimethylphenyl)-3-oxopyrazin-2-yl]sulfanyl-N-(2-methylphenyl)acetamide: Another similar compound with a methyl group in place of the fluorophenyl group.
Uniqueness
The uniqueness of 2-{[4-(3,4-dimethylphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}-N-(2-fluorophenyl)acetamide lies in its specific combination of functional groups, which may confer unique chemical and biological properties. The presence of the fluorophenyl group, in particular, could influence its reactivity and interactions with biological targets, making it distinct from similar compounds.
Properties
IUPAC Name |
2-[4-(3,4-dimethylphenyl)-3-oxopyrazin-2-yl]sulfanyl-N-(2-fluorophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18FN3O2S/c1-13-7-8-15(11-14(13)2)24-10-9-22-19(20(24)26)27-12-18(25)23-17-6-4-3-5-16(17)21/h3-11H,12H2,1-2H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BEWATZXUMICJPH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C=CN=C(C2=O)SCC(=O)NC3=CC=CC=C3F)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18FN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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